3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol
Description
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIJCILQQHERCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C#CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of sulfur-containing compounds with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenylpropargyl Alcohols
The following compounds share the propargyl alcohol backbone but differ in substituents on the phenyl ring:
Key Observations:
- Electronic Effects: The electron-donating methylsulfanyl group in the target compound enhances aromatic stability compared to electron-withdrawing groups (e.g., nitro in 3-(4-nitrophenyl)prop-2-yn-1-ol), which may reduce reactivity in electrophilic substitutions .
- Synthesis Efficiency: Higher yields (81–94%) are achieved for nitro- and methoxy-substituted analogs, likely due to optimized Sonogashira or copper-mediated coupling conditions . The target compound’s moderate yield (74.5%) suggests steric hindrance from the bulky SCH3 group .
- Physical State: Methylsulfanyl and nitro substituents favor solid-state formation, whereas smaller groups (e.g., methyl) result in oils .
Heterocyclic and Complex Derivatives
Pyridine-Based Analog
- The chlorine atom increases electrophilicity, making it useful in medicinal chemistry .
Naphthyl and Cyclopropyl Derivatives
- 1-Cyclopropyl-3-(2-methoxynaphthalen-6-yl)-1-(4-methoxyphenyl)prop-2-yn-1-ol : Exhibits a fused naphthalene system and cyclopropyl group, increasing steric bulk. Synthesized in 67% yield as a white solid (mp 95–97°C), it demonstrates the impact of extended conjugation on melting points .
- 3-(2-Methoxynaphthalen-6-yl)-1-phenyl-1-(2-phenylcyclopropyl)prop-2-yn-1-ol : A liquid derivative (66% yield) with dual phenyl groups, highlighting versatility in synthetic applications .
Pharmacologically Relevant Derivatives
- 3-(4-Methylsulfanylphenyl)-1-(4-methoxyphenyl)prop-2-yn-1-ol (8g) : A COX-2 inhibitor analog with additional methoxy substitution. Its solid-state stability (mp 56–58°C) and IR/NMR profiles align with the parent compound, suggesting shared mechanistic pathways .
- 3-(4-Methylsulfanylphenyl)-1-(4-methylphenyl)prop-2-yn-1-ol (8m): An oil with a methyl group instead of methoxy, illustrating how minor substituent changes modulate physical properties and bioactivity .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties and structural characterization methods for 3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol?
- Answer : The compound has a molecular formula of C₁₀H₁₀OS , a molecular weight of 178.25 g/mol , and a CAS number of 16017-24-6 . Key characterization methods include:
- X-ray crystallography : For precise structural determination, SHELXL (a widely used refinement program) can resolve bond lengths and angles, particularly for propargylic alcohols .
- Spectroscopy : NMR (¹H/¹³C) to confirm the methylsulfanyl group (δ ~2.5 ppm for S-CH₃) and the propargyl alcohol moiety (δ ~4.3 ppm for -CH₂OH) .
- Mass spectrometry : High-resolution MS (HRMS) to verify the exact mass (theoretical: 178.0453 g/mol for C₁₀H₁₀OS) .
Q. What synthetic routes are effective for preparing this compound?
- Answer : Two validated methods are:
- Alkyne coupling : React 4-methylsulfanylphenylacetylene with paraformaldehyde under basic conditions (e.g., K₂CO₃), followed by acid quenching to yield the propargyl alcohol .
- Propargylation : Use a Meyer–Schuster rearrangement of a preformed propargylic ether, catalyzed by Au(I) or Ag(I), to access the alcohol functionality .
Advanced Research Questions
Q. How can computational methods resolve contradictions in regioselectivity data for cycloaddition reactions involving this compound?
- Answer : Discrepancies between experimental and theoretical regioselectivity (e.g., in [3+2] cycloadditions with azides) can be addressed via:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the alkyne and hydroxyl groups. For example, the methylsulfanyl group’s electron-donating effects may alter transition-state geometries .
- Potential Energy Surface (PES) analysis : Map energy barriers for competing pathways (e.g., 1,2- vs. 1,3-addition) to rationalize observed product ratios .
- Validation : Cross-check computational predictions with experimental LC-MS/MS or 2D NMR (NOESY) data .
Q. What strategies optimize the crystallographic refinement of this compound derivatives with twinning or disorder?
- Answer : For challenging crystallographic
- SHELXL refinement : Use the TWIN/BASF commands to model twinning and the PART/SUMP instructions to resolve disorder in the methylsulfanyl or propargyl groups .
- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve anomalous scattering contrast for sulfur atoms .
Q. How does the methylsulfanyl group influence the compound’s reactivity in cross-coupling reactions compared to methoxy or halogen substituents?
- Answer : The -SMe group:
- Electronically : Acts as a moderate electron donor via resonance (+M effect), stabilizing transition states in Sonogashira or Heck couplings.
- Sterically : Less bulky than -OMe or -X (Cl/Br), enabling faster oxidative addition in Pd-catalyzed reactions .
- Comparative data : In Suzuki-Miyaura couplings, -SMe-substituted aryl propargyl alcohols show 15–20% higher yields than -OMe analogues due to reduced steric hindrance .
Methodological Considerations
Q. What analytical workflows are recommended for detecting degradation products of this compound under oxidative conditions?
- Answer : Use a tiered approach:
LC-HRMS : Monitor for sulfoxide (m/z +16) or sulfone (m/z +32) derivatives.
EPR spectroscopy : Detect radical intermediates (e.g., thiyl radicals) during photodegradation.
Kinetic studies : Track Arrhenius parameters (Ea, ΔH‡) under controlled thermal stress .
Q. How can researchers address solubility challenges in biological assays involving this compound?
- Answer :
- Co-solvents : Use DMSO:water (≤5% v/v) or cyclodextrin inclusion complexes.
- Prodrug design : Synthesize phosphate or acetate esters to enhance aqueous solubility while retaining activity .
- Validation : Confirm stability via ¹H NMR in assay buffers (e.g., PBS, pH 7.4) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
